4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine
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Overview
Description
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a tert-butyl group and a trifluoromethylphenyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine typically involves the reaction of morpholine with tert-butyl chloride and 3-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The morpholine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]piperidine
- 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine
- 4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]thiazolidine
Uniqueness
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.
Biological Activity
4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine is a morpholine derivative notable for its unique structural features, including a trifluoromethyl group and a tert-butyl substituent. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure is characterized by:
- Morpholine Ring : Provides basic nitrogen functionality.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Tert-butyl Group : Contributes to steric hindrance and influences biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate biological membranes more effectively. This interaction can lead to the inhibition or activation of various biological pathways, impacting enzyme activity and cellular processes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Properties
Preliminary studies have explored the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The IC50 values for these activities suggest moderate potency, warranting further investigation into its mechanisms and efficacy .
Cell Line | IC50 (µM) | Activity |
---|---|---|
MCF-7 | 18.1 | Moderate Cytotoxicity |
HeLa | 24.3 | Moderate Cytotoxicity |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) : Exhibited an IC50 value of approximately 19.2 µM, indicating potential for neuroprotective applications.
- Cyclooxygenase (COX) : Moderate inhibition observed, suggesting anti-inflammatory properties .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Evaluation : In another case study involving breast cancer cell lines, the compound's cytotoxic effects were attributed to apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells .
Properties
IUPAC Name |
4-tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c1-14(2,3)19-7-8-20-13(10-19)11-5-4-6-12(9-11)15(16,17)18/h4-6,9,13H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFKBSPDUDXMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601269 |
Source
|
Record name | 4-tert-Butyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119492-01-2 |
Source
|
Record name | 4-tert-Butyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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